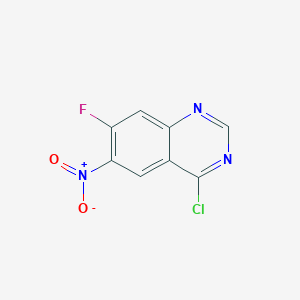

4-Chloro-7-fluoro-6-nitroquinazoline

Description

Properties

IUPAC Name |

4-chloro-7-fluoro-6-nitroquinazoline | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H3ClFN3O2/c9-8-4-1-7(13(14)15)5(10)2-6(4)11-3-12-8/h1-3H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

UYQMNEZWVKRWMS-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=C2C(=CC(=C1[N+](=O)[O-])F)N=CN=C2Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H3ClFN3O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID60442467 | |

| Record name | 4-Chloro-7-fluoro-6-nitroquinazoline | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60442467 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

227.58 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

162012-70-6 | |

| Record name | 4-Chloro-7-fluoro-6-nitroquinazoline | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60442467 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 162012-70-6 | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Foundational & Exploratory

A Technical Guide to 4-Chloro-7-fluoro-6-nitroquinazoline: Synthesis, Properties, and Application in Drug Discovery

Audience: Researchers, scientists, and drug development professionals.

This document provides a comprehensive technical overview of 4-Chloro-7-fluoro-6-nitroquinazoline, a key intermediate in medicinal chemistry. It covers the compound's physicochemical properties, a detailed synthetic protocol, and its significant role as a building block for targeted cancer therapies.

Compound Identification and Properties

The formal IUPAC name for the compound is This compound [1]. It is a halogenated and nitrated quinazoline derivative, recognized as a crucial precursor in the synthesis of various biologically active molecules.[2][3] Its chemical structure and properties are summarized below.

Table 1: Physicochemical and Structural Properties

| Identifier | Value | Reference |

|---|---|---|

| IUPAC Name | This compound | [1] |

| CAS Number | 162012-70-6 | [1][4][5] |

| Molecular Formula | C₈H₃ClFN₃O₂ | [1][4][5] |

| Molecular Weight | 227.58 g/mol | [1][4][5] |

| Appearance | Yellow solid / Off-white to light yellow solid | [5][6] |

| SMILES | C1=C2C(=CC(=C1--INVALID-LINK--[O-])F)N=CN=C2Cl | [1] |

| InChIKey | UYQMNEZWVKRWMS-UHFFFAOYSA-N | [1] |

| Predicted Boiling Point | 395 °C | [5] |

| Predicted Density | 1.649 g/cm³ | [5] |

| Storage Conditions | Store at -20°C, sealed and away from moisture |[4][5] |

Synthesis Protocol

This compound is synthesized via a multi-step process, which has been optimized to improve yield and purity over traditional methods[6]. The overall workflow involves the formation of a quinazoline core, followed by nitration and chlorination.

References

- 1. This compound | C8H3ClFN3O2 | CID 10609358 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. researchgate.net [researchgate.net]

- 3. Quinazoline derivatives: synthesis and bioactivities - PMC [pmc.ncbi.nlm.nih.gov]

- 4. chemscene.com [chemscene.com]

- 5. 4-CHLORO-7-FLUORO-6-NITRO-QUINAZOLINE CAS#: 162012-70-6 [m.chemicalbook.com]

- 6. CN102702115A - Synthetic method of 4-chloro-7-fluoro-6-nitro quinazoline - Google Patents [patents.google.com]

Synthesis pathway of 4-Chloro-7-fluoro-6-nitroquinazoline

An In-depth Technical Guide on the Synthesis of 4-Chloro-7-fluoro-6-nitroquinazoline

This document provides a comprehensive technical overview of the synthesis pathway for this compound, a critical intermediate in the development of pharmaceutical agents, particularly in oncology.[1] The synthesis is presented as a multi-step process, detailing the necessary reagents, conditions, and purification methods. This guide is intended for researchers, chemists, and professionals in the field of drug development.

Overview of the Synthesis Pathway

The synthesis of this compound is achieved through a robust four-step process starting from 2-amino-4-fluorobenzoic acid. The pathway involves an initial cyclization to form the quinazoline core, followed by nitration, purification to remove isomers, and a final chlorination step to yield the target compound.[2] This method is designed to improve production yield and simplify the manufacturing process.[2]

Caption: High-level workflow for the synthesis of this compound.

Quantitative Data Summary

| Step | Reaction Type | Key Reagents | Reported Yield (Analogous) |

| 1 | Condensation / Cyclization | Formamidine Acetate | ~82%[3] |

| 2 | Electrophilic Nitration | HNO₃ / H₂SO₄ | ~85%[3] |

| 3 | Purification | Methanol | - |

| 4 | Chlorination | Thionyl Chloride (SOCl₂) / DMF | ~91%[3] |

| - | Overall Process | - | ~56% [3] |

Detailed Experimental Protocols

Step 1: Synthesis of 7-Fluoro-4-hydroxyquinazoline

This initial step involves the condensation and cyclization of 2-amino-4-fluorobenzoic acid with formamidine acetate to construct the core quinazoline ring system.

-

Protocol:

-

Combine 2-amino-4-fluorobenzoic acid and formamidine acetate in a reaction vessel.[2]

-

Add ethylene glycol monomethyl ether (EGME) to serve as the solvent.[2]

-

Heat the mixture to reflux with constant stirring.[2]

-

Monitor the reaction's progress using an appropriate method (e.g., Thin Layer Chromatography - TLC).

-

Upon completion, cool the reaction mixture to room temperature.

-

Isolate the product, 7-fluoro-4-hydroxyquinazoline, through filtration or another suitable work-up procedure.

-

Step 2: Nitration of 7-Fluoro-4-hydroxyquinazoline

The intermediate 7-fluoro-4-hydroxyquinazoline is nitrated to introduce a nitro group at the 6-position of the quinazoline ring.

-

Protocol:

-

In a reaction vessel, carefully add 7-fluoro-4-hydroxyquinazoline (e.g., 47.4 g, 0.29 mmol) to a pre-mixed solution of concentrated sulfuric acid (H₂SO₄, 100 ml) and fuming nitric acid (HNO₃, 100 ml).[4]

-

Heat the reaction mixture to 100 °C (373 K) and maintain this temperature for 1 hour with stirring.[4]

-

After the reaction is complete, cool the mixture.

-

Carefully pour the reaction mixture onto a large volume of ice-water (e.g., 1500 ml) to precipitate the crude product.[4]

-

Collect the solid precipitate, which is 7-fluoro-6-nitro-4-hydroxyquinazoline containing some isomers, by filtration.[2]

-

Step 3: Purification of 7-Fluoro-6-nitro-4-hydroxyquinazoline

This crucial step removes isomers that are formed during the nitration process to ensure the purity of the intermediate before proceeding to the final step.

-

Protocol:

-

Wash the crude solid obtained from Step 2 repeatedly with methanol.[2]

-

Perform mechanical stirring during the washing process to ensure efficient removal of impurities.

-

Filter the solid after each wash.

-

Continue the washing process until the desired purity of 7-fluoro-6-nitro-4-hydroxyquinazoline is achieved, as confirmed by analytical methods (e.g., NMR, HPLC).

-

Step 4: Synthesis of this compound

The final step is the chlorination of the purified hydroxyquinazoline intermediate to yield the target compound.

-

Protocol:

-

Treat the purified 7-fluoro-6-nitro-4-hydroxyquinazoline with thionyl chloride (SOCl₂). A catalytic amount of N,N-dimethylformamide (DMF) can be used.[2][3]

-

Heat the mixture, for instance to 100 °C, and reflux until the reaction is complete (monitor by TLC).[3]

-

After completion, remove the excess thionyl chloride by distillation under reduced pressure.[2]

-

The resulting yellow solid is the crude this compound.[2]

-

Purify the solid by washing it with a solvent mixture of petroleum ether and ethyl acetate (e.g., in a 10:1 ratio).[2]

-

Filter the purified product and dry it under vacuum to obtain the final yellow crystalline solid.[2]

-

Logical Progression of Synthesis

The synthesis follows a logical sequence of chemical transformations to build the desired molecular complexity. Each step serves a distinct purpose, from ring formation to the strategic installation of functional groups.

References

An In-depth Technical Guide to the Synthesis of 4-Chloro-7-fluoro-6-nitroquinazoline

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the synthetic pathway for 4-Chloro-7-fluoro-6-nitroquinazoline, a key intermediate in the development of various pharmaceutical compounds. The following sections detail the primary starting materials, step-by-step experimental protocols, and quantitative data to support reproducibility and process optimization.

Overview of the Synthetic Pathway

The synthesis of this compound is typically achieved through a three-step process commencing with readily available starting materials. The overall workflow involves the formation of a quinazoline ring system, followed by nitration and subsequent chlorination to yield the final product.

Caption: Synthetic workflow for this compound.

Starting Materials

The primary starting materials for this synthesis are:

-

2-Amino-4-fluorobenzoic acid

-

Formamidine acetate

Experimental Protocols

The synthesis is performed in three main stages as detailed below.[1]

Step 1: Synthesis of 7-Fluoro-4-hydroxyquinazoline

-

To a 3-liter three-necked flask, add 200 g of 2-amino-4-fluorobenzoic acid and 402 g of formamidine acetate.

-

Add 1.2 L of ethylene glycol monomethyl ether (EGME) to the flask.

-

Mechanically stir the mixture and heat to reflux.

-

Once the reaction is complete, stop heating and allow the mixture to cool to room temperature.

-

Pour the reaction solution into a suitable container, stir, and filter the resulting precipitate.

-

Dry the collected solid in an oven at 60°C to obtain 7-fluoro-4-hydroxyquinazoline.

Step 2: Synthesis of 7-Fluoro-6-nitro-4-hydroxyquinazoline

-

In a 3-liter three-necked flask containing 800 mL of concentrated sulfuric acid, add 183 g of 7-fluoro-4-hydroxyquinazoline.

-

Cool the mixture to 10°C using an ice-water bath.

-

Slowly add a nitrating mixture of 160 mL of fuming nitric acid and 40 mL of concentrated sulfuric acid.

-

After the reaction is complete, slowly pour the reaction solution onto crushed ice with stirring.

-

Dilute with a large amount of water to precipitate a yellow solid, and then filter.

-

To remove isomers, wash the solid with 2 L of methanol with mechanical stirring for approximately 2 hours, and then filter.

-

Repeat the methanol wash step four times.

-

Dry the purified yellow solid to yield 7-fluoro-6-nitro-4-hydroxyquinazoline.

Step 3: Synthesis of this compound

-

In a 3-liter three-necked flask, add 168 g of 7-fluoro-6-nitro-4-hydroxyquinazoline and 1500 mL of thionyl chloride.

-

Mechanically stir the mixture and add 5 mL of N,N-dimethylformamide (DMF) dropwise.

-

After the addition of DMF, heat the mixture to reflux. The solid will gradually dissolve.

-

Once the reaction is complete, distill off the excess thionyl chloride.

-

Wash the resulting yellow solid with 1000 mL of a solvent mixture of petroleum ether and ethyl acetate (10:1 ratio) with mechanical stirring for 10 minutes, and then filter.

-

Dry the final product under vacuum to obtain pure this compound.

Quantitative Data

The following table summarizes the quantitative data for each step of the synthesis.[1]

| Step | Starting Material(s) | Starting Quantity | Product | Product Quantity | Yield |

| 1 | 2-Amino-4-fluorobenzoic acid, Formamidine acetate | 200 g, 402 g | 7-Fluoro-4-hydroxyquinazoline | 183 g | ~85.9% |

| 2 | 7-Fluoro-4-hydroxyquinazoline | 183 g | 7-Fluoro-6-nitro-4-hydroxyquinazoline | 168 g | ~74.3% |

| 3 | 7-Fluoro-6-nitro-4-hydroxyquinazoline | 168 g | This compound | 133 g | ~71.5% |

Logical Relationship of Synthetic Steps

The synthesis follows a logical progression where the core quinazoline structure is first assembled, followed by functional group modifications to introduce the nitro and chloro substituents at the desired positions.

Caption: Logical flow of the synthesis from starting materials to the final product.

References

An In-depth Technical Guide to 4-Chloro-7-fluoro-6-nitroquinazoline: Properties, Synthesis, and Biological Relevance

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the physical, chemical, and biological properties of 4-Chloro-7-fluoro-6-nitroquinazoline. This compound is a key intermediate in the synthesis of several targeted cancer therapies, most notably Afatinib, a potent irreversible inhibitor of the ErbB family of receptor tyrosine kinases. This document is intended to serve as a valuable resource for researchers and professionals involved in medicinal chemistry, drug discovery, and process development.

Physicochemical Properties

This compound is a yellow solid at room temperature.[1] Its core structure is a quinazoline ring system, which is a common scaffold in many biologically active compounds. The presence of electron-withdrawing groups, namely the chloro, fluoro, and nitro groups, significantly influences its reactivity, making it a versatile precursor for the synthesis of various substituted quinazolines.

Table 1: Physical and Chemical Properties of this compound

| Property | Value | Source |

| Molecular Formula | C₈H₃ClFN₃O₂ | [2] |

| Molecular Weight | 227.58 g/mol | [2] |

| Appearance | Yellow solid | [1] |

| CAS Number | 162012-70-6 | [2] |

| IUPAC Name | This compound | [2] |

| Melting Point | While a specific melting point for this compound is not readily available in the cited literature, a closely related compound, 7-fluoro-6-nitroquinazolin-4(3H)-one, has a melting point of >274°C (decomposes).[3] | N/A |

| Solubility | Data for the specific solubility of this compound is limited. However, its precursor, 7-fluoro-6-nitroquinazolin-4(3H)-one, is slightly soluble in DMSO and Methanol.[3] | N/A |

| Topological Polar Surface Area | 71.6 Ų | [2] |

| XLogP3 | 2.4 | [2] |

Spectroscopic Data

Detailed experimental spectroscopic data for this compound is not extensively reported in the available literature. However, based on the analysis of structurally similar compounds and general principles of spectroscopy, the following characteristics can be anticipated.

Table 2: Predicted Spectroscopic Characteristics

| Technique | Expected Features |

| ¹H NMR | Aromatic protons would appear in the downfield region, typically between 7.0 and 9.0 ppm. The exact chemical shifts and coupling constants would be influenced by the positions of the chloro, fluoro, and nitro substituents. |

| ¹³C NMR | Aromatic carbons would resonate in the range of 110-160 ppm. Carbons attached to the electronegative nitrogen, chlorine, and nitro groups would be shifted further downfield. |

| FT-IR | Characteristic peaks would be observed for the C=N stretching of the quinazoline ring (around 1620-1580 cm⁻¹), C-Cl stretching (around 800-600 cm⁻¹), C-F stretching (around 1250-1000 cm⁻¹), and asymmetric and symmetric stretching of the NO₂ group (around 1550-1500 cm⁻¹ and 1360-1300 cm⁻¹, respectively). |

| Mass Spectrometry | The molecular ion peak [M]⁺ would be observed at m/z 227, with an isotopic peak [M+2]⁺ at m/z 229 due to the presence of chlorine. Fragmentation would likely involve the loss of the nitro group (NO₂) and the chlorine atom. |

Experimental Protocols

The following protocols are based on a patented synthesis method and general laboratory procedures for the synthesis and analysis of quinazoline derivatives.

Synthesis of this compound

The synthesis of this compound is a multi-step process that begins with the formation of the quinazoline core, followed by nitration and chlorination.

Step 1: Synthesis of 7-fluoro-4-hydroxyquinazoline

-

In a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, combine 2-amino-4-fluorobenzoic acid and formamidine acetate in ethylene glycol monomethyl ether (EGME).

-

Heat the mixture to reflux and maintain for several hours until the reaction is complete, as monitored by thin-layer chromatography (TLC).

-

Cool the reaction mixture to room temperature and pour it into cold water to precipitate the product.

-

Collect the solid by filtration, wash with water, and dry to obtain 7-fluoro-4-hydroxyquinazoline.

Step 2: Synthesis of 7-fluoro-6-nitro-4-hydroxyquinazoline

-

To a cooled (0-5 °C) mixture of concentrated sulfuric acid and fuming nitric acid, slowly add the 7-fluoro-4-hydroxyquinazoline from the previous step while maintaining the temperature.

-

After the addition is complete, allow the reaction to stir at room temperature for a specified time, monitoring the progress by TLC.

-

Carefully pour the reaction mixture onto crushed ice to precipitate the nitrated product.

-

Filter the solid, wash thoroughly with water to remove excess acid, and then with a small amount of cold methanol to remove any unreacted starting material.

-

Dry the product to yield 7-fluoro-6-nitro-4-hydroxyquinazoline.

Step 3: Synthesis of this compound

-

In a flask equipped with a reflux condenser, suspend 7-fluoro-6-nitro-4-hydroxyquinazoline in thionyl chloride (SOCl₂).

-

Add a catalytic amount of N,N-dimethylformamide (DMF).

-

Heat the mixture to reflux until the reaction is complete (the solid should dissolve).

-

Remove the excess thionyl chloride under reduced pressure.

-

Co-evaporate the residue with toluene to ensure complete removal of thionyl chloride.

-

The resulting solid is this compound, which can be further purified by recrystallization if necessary.

Experimental Workflow for the Synthesis of this compound

Caption: A three-step workflow for the synthesis of this compound.

Biological Relevance and Signaling Pathways

This compound is a crucial building block in the synthesis of Afatinib, a second-generation tyrosine kinase inhibitor (TKI).[4] Afatinib irreversibly inhibits the epidermal growth factor receptor (EGFR) and human epidermal growth factor receptor 2 (HER2), both of which are key drivers in the pathogenesis of various cancers, particularly non-small cell lung cancer (NSCLC).[1][5] The 4-anilinoquinazoline scaffold, which is formed by reacting this compound with an appropriate aniline, is a privileged structure in the design of EGFR inhibitors.[6][7]

The EGFR/HER2 signaling pathway plays a critical role in cell proliferation, survival, and differentiation.[8][9] In many cancers, these receptors are overexpressed or mutated, leading to uncontrolled cell growth. Afatinib, and by extension, its precursors like this compound, are relevant to the inhibition of this pathway.

Simplified EGFR/HER2 Signaling Pathway and the Role of 4-Anilinoquinazolines

Caption: Inhibition of EGFR/HER2 signaling by 4-anilinoquinazolines.

Safety and Handling

This compound is classified as harmful if swallowed and causes serious eye irritation.[2] Appropriate personal protective equipment (PPE), including safety glasses, gloves, and a lab coat, should be worn when handling this compound. Work should be conducted in a well-ventilated fume hood. For detailed safety information, refer to the Safety Data Sheet (SDS).

Conclusion

This compound is a valuable and versatile intermediate in medicinal chemistry, particularly in the development of targeted cancer therapies. Its physical and chemical properties, driven by the quinazoline core and its electron-withdrawing substituents, make it an ideal starting material for the synthesis of potent enzyme inhibitors. A thorough understanding of its synthesis, reactivity, and biological context is essential for researchers and professionals in the field of drug discovery and development. This guide provides a foundational understanding of these aspects to aid in future research and innovation.

References

- 1. Afatinib - Wikipedia [en.wikipedia.org]

- 2. This compound | C8H3ClFN3O2 | CID 10609358 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 3. 7-FLUORO-6-NITROQUINAZOLIN-4(3H)-ONE CAS#: [m.chemicalbook.com]

- 4. US20160083373A1 - Method for preparing afatinib and intermediate thereof - Google Patents [patents.google.com]

- 5. Afatinib - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 6. 4-Anilinoquinazoline Derivatives with Epidermal Growth Factor Receptor Inhibitor Activity - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. Recent advancements of 4-aminoquinazoline derivatives as kinase inhibitors and their applications in medicinal chemistry - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. researchgate.net [researchgate.net]

- 9. HER2/epidermal growth factor receptor (EGFR) signalling pathway in breast cancer [pfocr.wikipathways.org]

An In-depth Technical Guide to 4-Chloro-7-fluoro-6-nitroquinazoline: Synthesis, Properties, and Applications in Drug Discovery

For Researchers, Scientists, and Drug Development Professionals

Abstract

4-Chloro-7-fluoro-6-nitroquinazoline is a key heterocyclic intermediate that has garnered significant attention in medicinal chemistry, primarily for its role as a crucial building block in the synthesis of targeted cancer therapies. Its unique structural features, including a reactive chlorine atom at the 4-position and the presence of electron-withdrawing nitro and fluoro groups, make it a versatile scaffold for the development of potent kinase inhibitors. This technical guide provides a comprehensive overview of the discovery, history, synthesis, physicochemical properties, and applications of this compound, with a particular focus on its role in the development of the epidermal growth factor receptor (EGFR) and human epidermal growth factor receptor 2 (HER2) inhibitor, Afatinib. Detailed experimental protocols and signaling pathway diagrams are included to facilitate further research and development in this area.

Introduction: The Quinazoline Scaffold in Medicinal Chemistry

Quinazoline and its derivatives are a prominent class of nitrogen-containing heterocyclic compounds that have been extensively explored in medicinal chemistry due to their diverse and significant pharmacological activities.[1][2] The quinazoline core is considered a "privileged scaffold" as it can interact with a wide range of biological targets, leading to the development of drugs with various therapeutic applications, including anticancer, antibacterial, anti-inflammatory, and antiviral agents.[3][4] The strategic functionalization of the quinazoline ring system allows for the fine-tuning of a molecule's biological activity and pharmacokinetic properties.

Discovery and History of this compound

While a singular, seminal publication detailing the initial discovery of this compound is not readily apparent in the reviewed literature, its emergence is intrinsically linked to the burgeoning field of kinase inhibitor research for cancer therapy. The development of targeted therapies, which aim to inhibit specific molecules involved in cancer cell growth and proliferation, spurred the demand for novel and versatile chemical intermediates.

The significance of this compound rose to prominence as a key precursor in the synthesis of Afatinib, a potent and irreversible dual inhibitor of the ErbB family of receptors, which includes EGFR (ErbB1), HER2 (ErbB2), and ErbB4 (HER4).[5] The synthesis of Afatinib necessitates a highly functionalized quinazoline core, and this compound provides the necessary reactive sites to construct the final drug molecule. A key patent, CN102702115A, details a synthetic method for this intermediate, highlighting its importance in pharmaceutical manufacturing.[5]

Physicochemical and Spectroscopic Data

A comprehensive understanding of the physical and chemical properties of this compound is essential for its effective use in synthesis and drug development.

Table 1: Physicochemical Properties of this compound

| Property | Value | Source |

| Molecular Formula | C₈H₃ClFN₃O₂ | [6] |

| Molecular Weight | 227.58 g/mol | [6] |

| CAS Number | 162012-70-6 | [6] |

| Appearance | Yellow solid | [5] |

| Purity | ≥98% | [7] |

| Melting Point | Not explicitly found in a primary research article, commercial suppliers list ranges. | |

| Solubility | No specific quantitative data found in the reviewed literature. Generally expected to be soluble in polar aprotic solvents like DMF and DMSO. | |

| Topological Polar Surface Area (TPSA) | 68.92 Ų | [7] |

| logP | 2.3305 | [7] |

| Hydrogen Bond Donors | 0 | [7] |

| Hydrogen Bond Acceptors | 4 | [7] |

Spectroscopic Data

While a single, comprehensive source with fully assigned spectra was not identified, the following represents a consolidation of expected and reported spectroscopic characteristics.

-

¹H NMR: The proton NMR spectrum is expected to show distinct signals for the aromatic protons on the quinazoline ring. The exact chemical shifts and coupling constants would be influenced by the electron-withdrawing effects of the chloro, fluoro, and nitro substituents.

-

¹³C NMR: The carbon NMR spectrum will display signals corresponding to the eight carbon atoms of the quinazoline core. The carbon atoms attached to the heteroatoms and the electron-withdrawing groups will exhibit characteristic chemical shifts.

-

Mass Spectrometry (MS): The mass spectrum should show a molecular ion peak corresponding to the molecular weight of the compound (227.58 g/mol ). The isotopic pattern of chlorine (³⁵Cl and ³⁷Cl in an approximate 3:1 ratio) should be observable for the molecular ion and any chlorine-containing fragments.

-

Infrared (IR) Spectroscopy: The IR spectrum is expected to show characteristic absorption bands for the C=N and C=C stretching vibrations of the quinazoline ring, as well as strong bands corresponding to the symmetric and asymmetric stretching of the nitro group (NO₂).

Experimental Protocols

The following experimental protocols are based on the synthetic method described in patent CN102702115A and general laboratory practices for characterization.[5]

Synthesis of this compound

This synthesis is a multi-step process starting from 2-amino-4-fluorobenzoic acid.

Step 1: Synthesis of 7-fluoro-4-hydroxyquinazoline

-

In a suitable reaction vessel, combine 2-amino-4-fluorobenzoic acid and formamidine acetate in ethylene glycol monomethyl ether (EGME).

-

Heat the mixture under reflux with stirring.

-

Monitor the reaction progress by Thin Layer Chromatography (TLC).

-

Upon completion, cool the reaction mixture and isolate the product, 7-fluoro-4-hydroxyquinazoline, by filtration.

Step 2: Synthesis of 7-fluoro-6-nitro-4-hydroxyquinazoline

-

To a cooled (0-5 °C) solution of concentrated sulfuric acid, slowly add the 7-fluoro-4-hydroxyquinazoline obtained in the previous step.

-

While maintaining the low temperature, add a nitrating mixture (e.g., a mixture of concentrated nitric acid and sulfuric acid) dropwise.

-

After the addition is complete, allow the reaction to proceed at a controlled temperature.

-

Pour the reaction mixture onto ice to precipitate the product.

-

Filter the crude product and wash with water.

-

To remove isomeric impurities, the crude product is repeatedly washed with methanol.

Step 3: Synthesis of this compound

-

In a flask equipped with a reflux condenser and a stirrer, suspend the purified 7-fluoro-6-nitro-4-hydroxyquinazoline in thionyl chloride (SOCl₂).

-

Add a catalytic amount of N,N-dimethylformamide (DMF).

-

Heat the mixture to reflux. The solid should gradually dissolve.

-

After the reaction is complete (monitored by TLC), remove the excess thionyl chloride under reduced pressure.

-

The resulting solid is washed with a non-polar solvent or a mixture of solvents (e.g., petroleum ether and ethyl acetate) to yield the final product, this compound.

Characterization Methods

-

Melting Point: Determined using a standard melting point apparatus.

-

Thin Layer Chromatography (TLC): Monitor reaction progress and assess purity using silica gel plates with an appropriate eluent system (e.g., ethyl acetate/hexane). Visualize spots under UV light.

-

Nuclear Magnetic Resonance (NMR) Spectroscopy: Dissolve a small sample in a suitable deuterated solvent (e.g., DMSO-d₆ or CDCl₃) and record ¹H and ¹³C NMR spectra on a high-field NMR spectrometer.

-

Mass Spectrometry (MS): Obtain the mass spectrum using an appropriate ionization technique (e.g., Electrospray Ionization - ESI) to confirm the molecular weight.

-

Infrared (IR) Spectroscopy: Record the IR spectrum of the solid sample using a KBr pellet or an ATR accessory to identify characteristic functional groups.

-

High-Performance Liquid Chromatography (HPLC): Determine the purity of the final compound using a reverse-phase HPLC column with a suitable mobile phase (e.g., acetonitrile/water gradient) and a UV detector.

Applications in Drug Development: The Synthesis of Afatinib

The primary and most significant application of this compound is as a key intermediate in the synthesis of Afatinib, a second-generation tyrosine kinase inhibitor.

The Role of Afatinib in Cancer Therapy

Afatinib is an irreversible inhibitor of the ErbB family of receptors, which includes EGFR (HER1), HER2, and HER4.[5] Overexpression or mutation of these receptors is a key driver in the development and progression of several cancers, most notably non-small cell lung cancer (NSCLC). By covalently binding to a cysteine residue in the active site of these kinases, Afatinib blocks the downstream signaling pathways that promote cell proliferation, survival, and metastasis.

Synthetic Pathway from this compound to Afatinib

The synthesis of Afatinib from this compound involves a series of key transformations:

-

Nucleophilic Aromatic Substitution (SNA_r_): The highly reactive chlorine atom at the 4-position of the quinazoline ring is displaced by an appropriate aniline derivative. This is a crucial step in introducing the portion of the molecule that will interact with the hinge region of the kinase.

-

Reduction of the Nitro Group: The nitro group at the 6-position is reduced to an amino group (-NH₂). This is typically achieved using reducing agents such as iron in acidic conditions or catalytic hydrogenation.

-

Acylation of the Amino Group: The newly formed amino group is then acylated to introduce the side chain that provides the irreversible binding to the target kinase.

Signaling Pathways Targeted by Afatinib

The efficacy of Afatinib stems from its ability to block the signaling cascades initiated by the EGFR and HER2 receptors. Upon ligand binding and dimerization, these receptors autophosphorylate, creating docking sites for various adaptor proteins and enzymes. This leads to the activation of downstream pathways such as the RAS-RAF-MEK-ERK (MAPK) pathway and the PI3K-AKT-mTOR pathway, both of which are critical for cell growth and survival.

Below are diagrams illustrating the simplified synthesis workflow and the targeted signaling pathways.

Conclusion

This compound is a fundamentally important intermediate in modern medicinal chemistry, particularly in the synthesis of targeted anticancer agents. Its well-defined reactivity and strategic placement of functional groups have enabled the development of life-saving drugs like Afatinib. This technical guide has provided a comprehensive overview of its synthesis, properties, and applications, offering valuable insights for researchers and professionals in the field of drug discovery and development. Further exploration of this versatile scaffold may lead to the discovery of new therapeutic agents with improved efficacy and safety profiles.

References

- 1. Quinazoline derivatives: synthesis and bioactivities - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Chemical Characteristics, Synthetic Methods, and Biological Potential of Quinazoline and Quinazolinone Derivatives - PMC [pmc.ncbi.nlm.nih.gov]

- 3. pdfs.semanticscholar.org [pdfs.semanticscholar.org]

- 4. actascientific.com [actascientific.com]

- 5. CN102702115A - Synthetic method of 4-chloro-7-fluoro-6-nitro quinazoline - Google Patents [patents.google.com]

- 6. This compound | C8H3ClFN3O2 | CID 10609358 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 7. chemscene.com [chemscene.com]

Methodological & Application

The Pivotal Role of 4-Chloro-7-fluoro-6-nitroquinazoline in the Synthesis of Advanced Kinase Inhibitors

For Immediate Release

[City, State] – [Date] – In the landscape of targeted cancer therapy, the strategic design and synthesis of potent and selective kinase inhibitors are of paramount importance. The heterocyclic compound, 4-Chloro-7-fluoro-6-nitroquinazoline, has emerged as a critical building block in the development of several key kinase inhibitors, particularly those targeting the ErbB family of receptor tyrosine kinases. Its unique structural features provide a versatile scaffold for the synthesis of complex molecules that have demonstrated significant clinical efficacy in treating various cancers.

This document serves as a comprehensive guide for researchers, scientists, and drug development professionals, detailing the application of this compound in the synthesis of notable kinase inhibitors. It provides a summary of their biological activities, detailed experimental protocols for their synthesis, and visualizations of the relevant signaling pathways and synthetic workflows.

Application Notes

This compound is a key intermediate in the synthesis of irreversible kinase inhibitors, most notably Afatinib and Dacomitinib. These drugs are potent inhibitors of the epidermal growth factor receptor (EGFR) and human epidermal growth factor receptor 2 (HER2), both of which are crucial drivers of tumor growth and progression in various cancers.

The chloro substituent at the 4-position of the quinazoline ring is highly susceptible to nucleophilic aromatic substitution, allowing for the introduction of various aniline derivatives, a common feature in many EGFR inhibitors. The nitro group at the 6-position serves as a precursor to an amino group, which can be further functionalized to introduce the Michael acceptor moiety responsible for the irreversible binding to the target kinase. The fluorine atom at the 7-position can also be displaced by nucleophiles, enabling the introduction of solubilizing or potency-enhancing groups.

The strategic placement of these functional groups makes this compound an ideal starting material for creating a diverse library of kinase inhibitors with tunable potency, selectivity, and pharmacokinetic properties.

Quantitative Data Summary

The following tables summarize the in vitro inhibitory activities of Afatinib and Dacomitinib, two prominent kinase inhibitors synthesized using this compound as a key precursor.

Table 1: Inhibitory Activity of Afatinib Against Key Kinases and Cancer Cell Lines

| Target Kinase/Cell Line | IC50 (nM) | Notes |

| EGFR | 0.5 | Covalently binds to Cys797. |

| HER2-amplified lung cancer cells (H2170) | 140 | |

| HER2-amplified lung cancer cells (Calu-3) | 86 | |

| HER2-mutant lung cancer cells (H1781) | 39 | |

| EGFR-mutant lung cancer cells (HCC827) | 1 | |

| HER2-amplified breast cancer cells (SK-BR-3) | 2 | |

| HER2-amplified breast cancer cells (BT-474) | 2 |

Table 2: Inhibitory Activity of Dacomitinib Against Key Kinases

| Target Kinase | IC50 (nM) | Notes |

| EGFR | 6.0 | Cell-free assay. |

| HER2 (ErbB2) | 45.7 | Cell-free assay. |

| HER4 (ErbB4) | 73.7 | Cell-free assay. |

Signaling Pathways

The primary targets of kinase inhibitors derived from this compound are the EGFR and HER2 signaling pathways. These pathways play a central role in regulating cell growth, proliferation, and survival.[1][2] In many cancers, these pathways are aberrantly activated, leading to uncontrolled cell division.

Caption: EGFR and HER2 Signaling Pathways and Inhibition.

Experimental Protocols

The following protocols provide detailed methodologies for the synthesis of this compound and its subsequent conversion to the kinase inhibitors Afatinib and Dacomitinib.

Protocol 1: Synthesis of this compound

This protocol describes a common method for the synthesis of the key intermediate, this compound.

Caption: Synthesis of this compound.

Materials:

-

2-Amino-4-fluorobenzoic acid

-

Formamidine acetate

-

2-Methoxyethanol

-

Nitric acid

-

Sulfuric acid

-

Thionyl chloride or Phosphorus oxychloride

-

Toluene

-

Inert atmosphere (Nitrogen or Argon)

Procedure:

-

Synthesis of 7-Fluoro-3H-quinazolin-4-one:

-

In a round-bottom flask equipped with a reflux condenser, combine 2-amino-4-fluorobenzoic acid and formamidine acetate in 2-methoxyethanol.

-

Heat the mixture to reflux and maintain for 4-6 hours, monitoring the reaction progress by TLC.

-

Cool the reaction mixture to room temperature, which should result in the precipitation of the product.

-

Filter the solid, wash with a small amount of cold ethanol, and dry under vacuum to yield 7-fluoro-3H-quinazolin-4-one.

-

-

Nitration to 7-Fluoro-6-nitro-3H-quinazolin-4-one:

-

Carefully add 7-fluoro-3H-quinazolin-4-one to a cooled (0 °C) mixture of concentrated sulfuric acid and nitric acid.

-

Allow the reaction to stir at room temperature for 2-4 hours.

-

Pour the reaction mixture onto crushed ice, causing the nitrated product to precipitate.

-

Filter the solid, wash thoroughly with water until the filtrate is neutral, and dry to obtain 7-fluoro-6-nitro-3H-quinazolin-4-one.

-

-

Chlorination to this compound:

-

In a flask fitted with a reflux condenser and a gas trap, suspend 7-fluoro-6-nitro-3H-quinazolin-4-one in toluene.

-

Add thionyl chloride (or phosphorus oxychloride) and a catalytic amount of DMF.

-

Heat the mixture to reflux for 3-5 hours.

-

Cool the reaction mixture and remove the excess chlorinating agent under reduced pressure.

-

The resulting solid is the desired this compound, which can be purified by recrystallization from a suitable solvent like toluene or ethyl acetate.

-

Protocol 2: Synthesis of Afatinib from this compound

This protocol outlines the multi-step synthesis of Afatinib starting from the key quinazoline intermediate.[3]

Caption: Synthetic Workflow for Afatinib.

Materials:

-

This compound

-

3-Chloro-4-fluoroaniline

-

Isopropanol

-

(S)-3-Hydroxytetrahydrofuran

-

Potassium tert-butoxide

-

Tetrahydrofuran (THF)

-

Iron powder

-

Ammonium chloride

-

Ethanol/Water mixture

-

4-(Dimethylamino)crotonoyl chloride hydrochloride

-

Triethylamine

-

Dichloromethane (DCM)

Procedure:

-

Synthesis of N-(3-Chloro-4-fluorophenyl)-7-fluoro-6-nitroquinazolin-4-amine:

-

Dissolve this compound and 3-chloro-4-fluoroaniline in isopropanol.

-

Heat the mixture to reflux for 2-4 hours.

-

Cool the reaction to room temperature, filter the resulting precipitate, wash with isopropanol, and dry to obtain the product.

-

-

Introduction of the (S)-tetrahydrofuranyloxy group:

-

To a solution of (S)-3-hydroxytetrahydrofuran in anhydrous THF, add potassium tert-butoxide at 0 °C under an inert atmosphere.

-

Stir for 30 minutes, then add a solution of N-(3-chloro-4-fluorophenyl)-7-fluoro-6-nitroquinazolin-4-amine in THF.

-

Allow the reaction to warm to room temperature and stir for 12-16 hours.

-

Quench the reaction with water and extract the product with ethyl acetate. The organic layer is then dried and concentrated.

-

-

Reduction of the Nitro Group:

-

Suspend the product from the previous step in an ethanol/water mixture.

-

Add iron powder and ammonium chloride.

-

Heat the mixture to reflux for 2-3 hours.

-

Filter the hot reaction mixture through celite and concentrate the filtrate. The residue is the 6-amino derivative.

-

-

Final Amidation to Afatinib:

-

Dissolve the 6-amino derivative in DCM and cool to 0 °C.

-

Add triethylamine, followed by the dropwise addition of a solution of 4-(dimethylamino)crotonoyl chloride hydrochloride in DCM.

-

Stir the reaction at 0 °C for 1 hour and then at room temperature for 2-4 hours.

-

Wash the reaction mixture with saturated sodium bicarbonate solution, dry the organic layer, and concentrate.

-

Purify the crude product by column chromatography to yield Afatinib.

-

Protocol 3: Synthesis of Dacomitinib

The synthesis of Dacomitinib also utilizes a 4-anilinoquinazoline scaffold derived from a similar quinazoline precursor.

Materials:

-

This compound

-

3-Chloro-4-fluoroaniline

-

Sodium methoxide

-

Methanol

-

Iron powder

-

Ammonium chloride

-

(E)-4-(piperidin-1-yl)but-2-enoyl chloride

-

Pyridine

-

Dichloromethane (DCM)

Procedure:

-

Synthesis of N-(3-chloro-4-fluorophenyl)-7-fluoro-6-nitroquinazolin-4-amine:

-

This step is analogous to step 1 in the Afatinib synthesis.

-

-

Methoxylation at the 7-position:

-

Suspend N-(3-chloro-4-fluorophenyl)-7-fluoro-6-nitroquinazolin-4-amine in methanol.

-

Add a solution of sodium methoxide in methanol.

-

Heat the mixture to reflux for 4-6 hours.

-

Cool to room temperature, add water to precipitate the product, filter, and dry.

-

-

Reduction of the Nitro Group:

-

This step is analogous to step 3 in the Afatinib synthesis, using the methoxylated intermediate.

-

-

Final Amidation to Dacomitinib:

-

Dissolve the resulting 6-amino-7-methoxy derivative in a mixture of DCM and pyridine.

-

Cool the solution to 0 °C and add (E)-4-(piperidin-1-yl)but-2-enoyl chloride.

-

Stir at 0 °C for 1 hour and then at room temperature for 12-16 hours.

-

Dilute with DCM, wash with water and brine, dry the organic layer, and concentrate.

-

Purify the crude product by column chromatography to yield Dacomitinib.

-

References

Application Notes and Protocols: 4-Chloro-7-fluoro-6-nitroquinazoline in Medicinal Chemistry

For Researchers, Scientists, and Drug Development Professionals

Introduction

4-Chloro-7-fluoro-6-nitroquinazoline is a key building block in medicinal chemistry, primarily utilized in the synthesis of targeted cancer therapeutics. Its trifunctional nature, featuring a reactive chloro group, a nitro group amenable to reduction, and a fluoro substituent, makes it a versatile intermediate for creating complex heterocyclic compounds. This document provides detailed application notes and experimental protocols for the use of this compound in the synthesis of potent Epidermal Growth Factor Receptor (EGFR) inhibitors, with a focus on the synthesis of Afatinib, a second-generation EGFR tyrosine kinase inhibitor (TKI).

Application in EGFR Inhibitor Synthesis

Quinazoline derivatives are a well-established class of compounds that act as competitive inhibitors at the ATP-binding site of EGFR's tyrosine kinase domain.[1] Mutations in the EGFR gene can lead to its constitutive activation, promoting uncontrolled cell proliferation, a hallmark of non-small cell lung cancer (NSCLC).[2][3] this compound serves as a crucial precursor for the development of irreversible EGFR inhibitors. The chloro group at the 4-position is readily displaced by nucleophiles, such as anilines, while the nitro group at the 6-position can be reduced to an amine, providing a handle for further functionalization to achieve irreversible binding to the receptor.[4]

Afatinib, an FDA-approved drug for NSCLC with specific EGFR mutations, is a prime example of a therapeutic agent synthesized from this intermediate.[5] It functions as an irreversible inhibitor of the ErbB family of receptors, including EGFR (ErbB1), HER2 (ErbB2), and HER4 (ErbB4).[4][5]

Experimental Protocols

Protocol 1: Synthesis of this compound

This protocol is based on a patented synthetic method.[6]

Materials:

-

2-amino-4-fluorobenzoic acid

-

Formamidine acetate

-

Ethylene glycol monomethyl ether (EGME)

-

Concentrated sulfuric acid

-

Fuming nitric acid

-

Thionyl chloride (SOCl₂)

-

N,N-Dimethylformamide (DMF) (catalytic amount)

-

Methanol

-

Petroleum ether

-

Ethyl acetate

Procedure:

-

Synthesis of 7-fluoro-4-hydroxyquinazoline:

-

In a three-necked flask, combine 2-amino-4-fluorobenzoic acid and formamidine acetate in EGME.

-

Heat the mixture to reflux with mechanical stirring until the reaction is complete (monitored by TLC).

-

Cool the reaction mixture to room temperature.

-

Pour the reaction solution into water with stirring to precipitate the product.

-

Filter the precipitate and dry it in an oven at 60°C to obtain 7-fluoro-4-hydroxyquinazoline.

-

-

Nitration to 7-fluoro-6-nitro-4-hydroxyquinazoline:

-

Carefully add the obtained 7-fluoro-4-hydroxyquinazoline to a mixture of concentrated sulfuric acid and fuming nitric acid at 0°C.

-

Allow the reaction to stir and warm to 30°C for 1.5 hours.

-

Pour the reaction mixture onto ice-water to precipitate the crude product.

-

To remove isomers, wash the crude product repeatedly with methanol.

-

-

Chlorination to this compound:

-

Treat the purified 7-fluoro-6-nitro-4-hydroxyquinazoline with thionyl chloride and a catalytic amount of DMF.

-

Heat the mixture to reflux.

-

After the reaction is complete, remove the excess thionyl chloride by distillation under reduced pressure.

-

Wash the resulting yellow solid with a mixture of petroleum ether and ethyl acetate (10:1).

-

Dry the solid under vacuum to obtain pure this compound.

-

Protocol 2: Synthesis of N-(3-chloro-4-fluorophenyl)-7-fluoro-6-nitroquinazolin-4-amine

Materials:

-

This compound

-

3-Chloro-4-fluoroaniline

-

Isopropanol

Procedure:

-

Suspend this compound in isopropanol.

-

Add 3-chloro-4-fluoroaniline to the suspension.

-

Heat the reaction mixture to reflux for 4 hours.

-

Cool the mixture to room temperature.

-

Filter the resulting precipitate, wash with isopropanol, and dry to obtain N-(3-chloro-4-fluorophenyl)-7-fluoro-6-nitroquinazolin-4-amine as a yellow solid.

Protocol 3: Synthesis of a Key Afatinib Precursor

This protocol describes the reaction of an intermediate with (S)-tetrahydrofuran-3-ol, a step in the synthesis of Afatinib.[7]

Materials:

-

N-(3-chloro-4-fluorophenyl)-7-fluoro-6-nitroquinazolin-4-amine (from Protocol 2)

-

(S)-tetrahydrofuran-3-ol

-

Sodium hydride (60% dispersion in mineral oil)

-

Anhydrous N,N-Dimethylformamide (DMF)

Procedure:

-

In a round-bottom flask under an inert atmosphere, suspend sodium hydride in anhydrous DMF.

-

Cool the suspension to 0°C and slowly add a solution of (S)-tetrahydrofuran-3-ol in anhydrous DMF.

-

Stir the mixture at 0°C for 30 minutes.

-

Add N-(3-chloro-4-fluorophenyl)-7-fluoro-6-nitroquinazolin-4-amine to the reaction mixture.

-

Allow the reaction to warm to room temperature and stir until completion (monitored by TLC).

-

Quench the reaction by carefully adding water.

-

Extract the product with a suitable organic solvent (e.g., ethyl acetate).

-

Wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

-

Purify the crude product by column chromatography to yield N-(3-chloro-4-fluorophenyl)-6-nitro-7-((S)-tetrahydrofuran-3-yloxy)quinazolin-4-amine.

Quantitative Data

The following tables summarize key quantitative data for the synthesis and biological activity of EGFR inhibitors derived from this compound.

Table 1: Synthesis Yields

| Step | Product | Reported Yield |

| Synthesis of 7-fluoro-4-hydroxyquinazoline from 2-amino-4-fluorobenzoic acid | 7-fluoro-4-hydroxyquinazoline | ~92% |

| Nitration of 7-fluoro-4-hydroxyquinazoline | 7-fluoro-6-nitro-4-hydroxyquinazoline | High |

| Chlorination of 7-fluoro-6-nitro-4-hydroxyquinazoline | This compound | High |

| Synthesis of an Afatinib precursor | N-(3-chloro-4-fluorophenyl)-6-nitro-7-((S)-tetrahydrofuran-3-yloxy)quinazolin-4-amine | Optimized yield reported with specific molar ratios[7] |

| Overall yield for Afatinib free base from a key intermediate | Afatinib | 84%[8] |

Table 2: In Vitro Antiproliferative Activity (IC₅₀ Values) of Quinazoline-based EGFR Inhibitors

| Compound | Cell Line | EGFR Status | IC₅₀ (nM) | Reference |

| Quinazolin-4(3H)-one derivative (BIQO-19) | HCC827 | EGFR-TKI-sensitive | Data not specified, but effective inhibition reported[9] | [9] |

| Quinazolin-4(3H)-one derivative (BIQO-19) | H1975 | EGFR-TKI-resistant | Data not specified, but effective inhibition reported[9] | [9] |

| Afatinib | H1975 | L858R + T790M | 3.8 µM | [10] |

| Gefitinib | H1975 | L858R + T790M | 22.5 µM | [10] |

| Quinazolinone derivative (Compound 23) | Ba/F3 | EGFRL858R/T790M | 0.2 nM (enzyme), 720 nM (cell) | [11] |

| Quinazolinone derivative (Compound 23) | Ba/F3 | EGFRL858R/T790M/C797S | 0.05 µM (cell) | [11] |

Visualizations

EGFR Signaling Pathway

The following diagram illustrates the EGFR signaling pathway, which is a primary target for drugs synthesized from this compound. Upon ligand binding, EGFR dimerizes and autophosphorylates, activating downstream pathways like RAS/RAF/MAPK and PI3K/AKT, leading to cell proliferation and survival.[1][12] EGFR inhibitors block this cascade.

Caption: EGFR Signaling Pathway and Inhibition.

Synthetic Workflow for an Afatinib Precursor

This diagram outlines the key steps in the synthesis of a crucial precursor for Afatinib, starting from this compound.

Caption: Synthesis of a key Afatinib precursor.

References

- 1. researchgate.net [researchgate.net]

- 2. Epidermal Growth Factor Receptor (EGFR) Pathway, Yes-Associated Protein (YAP) and the Regulation of Programmed Death-Ligand 1 (PD-L1) in Non-Small Cell Lung Cancer (NSCLC) - PMC [pmc.ncbi.nlm.nih.gov]

- 3. EGFR Signaling in Non-Small-Cell Lung Cancer: From Molecular Mechanisms to Therapeutic Opportunities | Cells | MDPI [mdpi.com]

- 4. [Mechanism of action and preclinical development of afatinib] - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. Afatinib in Non–Small Cell Lung Cancer - PMC [pmc.ncbi.nlm.nih.gov]

- 6. CN102702115A - Synthetic method of 4-chloro-7-fluoro-6-nitro quinazoline - Google Patents [patents.google.com]

- 7. Synthesis of N-(3-chloro-4-fluorophenyl)-6-nitro-7-((tetrahydrofuran-3-yl) oxy) quinazolin-4-amine | Atlantis Press [atlantis-press.com]

- 8. A controlled, efficient and robust process for the synthesis of an epidermal growth factor receptor inhibitor: Afatinib Dimaleate | Chemical Reports [syncsci.com]

- 9. Antiproliferative Activity of a New Quinazolin-4(3H)-One Derivative via Targeting Aurora Kinase A in Non-Small Cell Lung Cancer - PMC [pmc.ncbi.nlm.nih.gov]

- 10. oncotarget.com [oncotarget.com]

- 11. Quinazolinones as allosteric fourth-generation EGFR inhibitors for the treatment of NSCLC - PMC [pmc.ncbi.nlm.nih.gov]

- 12. aacrjournals.org [aacrjournals.org]

Synthesis of afatinib from 4-Chloro-7-fluoro-6-nitroquinazoline

For Researchers, Scientists, and Drug Development Professionals

Abstract

This document provides a detailed methodology for the synthesis of Afatinib, a potent and irreversible dual inhibitor of the ErbB family of receptors, starting from 4-Chloro-7-fluoro-6-nitroquinazoline. The synthetic route involves a four-step process encompassing nucleophilic aromatic substitution, etherification, nitro group reduction, and a final amidation to yield the target compound. This guide includes comprehensive experimental protocols, tabulated quantitative data for each synthetic step, and visual diagrams of the synthetic workflow and the targeted biological signaling pathway.

Introduction

Afatinib (marketed as Gilotrif) is a second-generation tyrosine kinase inhibitor used in the treatment of non-small cell lung cancer (NSCLC) with activating EGFR mutations.[1][2] It irreversibly binds to the kinase domains of EGFR (ErbB1), HER2 (ErbB2), and HER4 (ErbB4), thereby blocking downstream signaling pathways involved in cell proliferation and survival.[1][3] The following application note details a robust synthetic route to Afatinib, commencing with the readily available starting material, this compound.

Overall Synthetic Scheme

The synthesis of Afatinib from this compound is accomplished in four principal steps:

-

Step 1: N-Arylation. Nucleophilic aromatic substitution of the chloro group at the C4 position of this compound with 3-chloro-4-fluoroaniline.

-

Step 2: Etherification. Substitution of the fluoro group at the C7 position with (S)-tetrahydrofuran-3-ol in the presence of a base.

-

Step 3: Nitro Group Reduction. Reduction of the nitro group at the C6 position to an amine.

-

Step 4: Amidation. Coupling of the resulting diamine with an activated derivative of (E)-4-(dimethylamino)but-2-enoic acid to yield Afatinib.

Experimental Protocols and Data

Step 1: Synthesis of N-(3-chloro-4-fluorophenyl)-7-fluoro-6-nitroquinazolin-4-amine (Intermediate 1)

This step involves the reaction of this compound with 3-chloro-4-fluoroaniline.

Protocol:

A mixture of this compound (1.0 eq) and 3-chloro-4-fluoroaniline (1.1 eq) in 2-propanol is stirred at reflux for 4 hours. After cooling to room temperature, the precipitated solid is collected by filtration, washed with 2-propanol, and dried under vacuum to afford N-(3-chloro-4-fluorophenyl)-7-fluoro-6-nitroquinazolin-4-amine as a yellow solid.[4]

Quantitative Data:

| Parameter | Value | Reference |

| Yield | ~95% | [4] |

| Appearance | Yellow Solid | [4] |

| Molecular Formula | C₁₄H₇ClF₂N₄O₂ | [5] |

| Molecular Weight | 336.68 g/mol | [5] |

| ¹H NMR (DMSO-d₆, 400 MHz) | δ 10.01 (s, 1H), 9.35 (s, 1H), 8.75 (s, 1H), 8.25 (dd, J = 6.8, 2.4 Hz, 1H), 7.90 (m, 1H), 7.55 (t, J = 9.2 Hz, 1H) | [4] |

Step 2: Synthesis of (S)-N-(3-chloro-4-fluorophenyl)-6-nitro-7-(tetrahydrofuran-3-yloxy)quinazolin-4-amine (Intermediate 2)

This step involves the displacement of the fluorine atom at C7 by (S)-tetrahydrofuran-3-ol.

Protocol:

To a solution of N-(3-chloro-4-fluorophenyl)-7-fluoro-6-nitroquinazolin-4-amine (1.0 eq) and (S)-(+)-3-hydroxytetrahydrofuran (1.5 eq) in anhydrous N,N-dimethylformamide (DMF), sodium hydride (60% dispersion in mineral oil, 1.5 eq) is added portion-wise at 0 °C under a nitrogen atmosphere. The mixture is stirred at room temperature for 3 hours. The reaction is then quenched with ice-water, and the resulting precipitate is filtered, washed with water, and dried to give the desired product.[6]

Quantitative Data:

| Parameter | Value | Reference |

| Yield | ~85% | [6] |

| Appearance | Light yellow to yellow solid | [7] |

| Molecular Formula | C₁₈H₁₄ClFN₄O₄ | [7] |

| Molecular Weight | 404.78 g/mol | [7] |

| ¹H NMR (DMSO-d₆, 400 MHz) | δ 9.85 (s, 1H), 9.05 (s, 1H), 8.65 (s, 1H), 8.20 (dd, J=6.8, 2.4 Hz, 1H), 7.85 (m, 1H), 7.45 (t, J=9.2 Hz, 1H), 5.20 (m, 1H), 4.05-3.85 (m, 4H), 2.30-2.10 (m, 2H) | [3] |

Step 3: Synthesis of (S)-N⁴-(3-chloro-4-fluorophenyl)-7-(tetrahydrofuran-3-yloxy)quinazoline-4,6-diamine (Intermediate 3)

This step focuses on the reduction of the nitro group to an amine.

Protocol:

A mixture of (S)-N-(3-chloro-4-fluorophenyl)-6-nitro-7-(tetrahydrofuran-3-yloxy)quinazolin-4-amine (1.0 eq), iron powder (5.0 eq), and ammonium chloride (0.5 eq) in a mixture of ethanol, tetrahydrofuran, and water (2:1:1) is heated at reflux for 4 hours. The hot solution is then filtered through celite, and the filtrate is concentrated under reduced pressure. The residue is partitioned between ethyl acetate and water. The organic layer is washed with brine, dried over anhydrous sodium sulfate, and concentrated to yield the product.[8]

Quantitative Data:

| Parameter | Value | Reference |

| Yield | ~90% | [8] |

| Appearance | Off-white to pale yellow solid | [9] |

| Molecular Formula | C₁₈H₁₆ClFN₄O₂ | [9] |

| Molecular Weight | 374.80 g/mol | [9] |

| ¹H NMR (DMSO-d₆, 400 MHz) | δ 9.30 (s, 1H), 8.30 (s, 1H), 8.15 (dd, J=6.8, 2.4 Hz, 1H), 7.75 (m, 1H), 7.35 (t, J=9.2 Hz, 1H), 7.05 (s, 1H), 5.25 (s, 2H), 5.10 (m, 1H), 3.95-3.75 (m, 4H), 2.20-2.00 (m, 2H) | [3] |

Step 4: Synthesis of Afatinib

The final step is the amidation of the 6-amino group.

Protocol:

To a solution of (S)-N⁴-(3-chloro-4-fluorophenyl)-7-(tetrahydrofuran-3-yloxy)quinazoline-4,6-diamine (1.0 eq) and triethylamine (1.5 eq) in anhydrous tetrahydrofuran (THF) at 0 °C, a solution of (E)-4-(dimethylamino)but-2-enoyl chloride (1.2 eq) in THF is added dropwise. The reaction mixture is stirred at room temperature for 2 hours. The solvent is evaporated, and the residue is purified by column chromatography on silica gel (dichloromethane/methanol gradient) to afford Afatinib.

Quantitative Data:

| Parameter | Value | Reference |

| Yield | ~84% (overall for the three-stage process of nitro-reduction, amidation, and salification) | [10] |

| Appearance | White to off-white solid | [11] |

| Molecular Formula | C₂₄H₂₅ClFN₅O₃ | [11] |

| Molecular Weight | 485.94 g/mol | [11] |

| ¹H NMR (DMSO-d₆, 400 MHz) | δ 9.55 (s, 1H), 8.75 (s, 1H), 8.50 (s, 1H), 8.15 (dd, J=6.8, 2.4 Hz, 1H), 7.80 (m, 1H), 7.40 (t, J=9.2 Hz, 1H), 7.15 (s, 1H), 6.85 (dt, J=15.6, 6.8 Hz, 1H), 6.20 (d, J=15.6 Hz, 1H), 5.15 (m, 1H), 4.00-3.80 (m, 4H), 3.10 (d, J=6.8 Hz, 2H), 2.25-2.05 (m, 2H), 2.20 (s, 6H) | [3] |

Visualizations

Synthetic Workflow

References

- 1. researchgate.net [researchgate.net]

- 2. N-(3-chloro-4-fluorophenyl)-7-Methoxy-6-aminoquinazolin-4-aMine synthesis - chemicalbook [chemicalbook.com]

- 3. syncsci.com [syncsci.com]

- 4. 4-Quinazolinamine, N-(3-chloro-4-fluorophenyl)-7-fluoro-6-nitro- | 162012-67-1 [chemicalbook.com]

- 5. N-(3-chloro-4-fluorophenyl)-7-fluoro-6-nitroquinazolin-4-amine | C14H7ClF2N4O2 | CID 10640649 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 6. Synthesis of N-(3-chloro-4-fluorophenyl)-6-nitro-7-((tetrahydrofuran-3-yl) oxy) quinazolin-4-amine | Atlantis Press [atlantis-press.com]

- 7. 4-QuinazolinaMine, N-(3-chloro-4-fluorophenyl)-6-nitro-7-[[(3S)-tetrahydro-3-furanyl]oxy]- | 314771-88-5 [amp.chemicalbook.com]

- 8. mdpi.com [mdpi.com]

- 9. GSRS [gsrs.ncats.nih.gov]

- 10. Isolation and structural characterization of degradation products of afatinib dimaleate by LC-Q-TOF/MS/MS and NMR: cytotoxicity evaluation of afatinib and isolated degradation products - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. Afatinib | C24H25ClFN5O3 | CID 10184653 - PubChem [pubchem.ncbi.nlm.nih.gov]

Application Notes and Protocols: Nucleophilic Aromatic Substitution Reactions of 4-Chloro-7-fluoro-6-nitroquinazoline

For Researchers, Scientists, and Drug Development Professionals

This document provides detailed application notes and protocols for the nucleophilic aromatic substitution (SₙAr) reactions of 4-chloro-7-fluoro-6-nitroquinazoline. This versatile building block is a key intermediate in the synthesis of a variety of biologically active compounds, particularly kinase inhibitors.

Introduction

This compound is an electron-deficient heterocyclic compound highly activated towards nucleophilic aromatic substitution. The presence of the strongly electron-withdrawing nitro group and the quinazoline ring nitrogen atoms makes the C4-position exceptionally susceptible to attack by nucleophiles. This reactivity profile allows for the facile introduction of a wide range of functionalities, making it a valuable scaffold in medicinal chemistry and drug discovery. The C4-chloro atom is the more reactive site for nucleophilic attack compared to the C7-fluoro atom, enabling regioselective functionalization. Derivatives of this compound have shown significant potential as inhibitors of key signaling pathways implicated in cancer, such as the Epidermal Growth Factor Receptor (EGFR) and Vascular Endothelial Growth Factor Receptor (VEGFR) pathways.

Reactivity and Regioselectivity

The nucleophilic aromatic substitution reactions of this compound proceed via a Meisenheimer intermediate, a resonance-stabilized anionic σ-complex. The stability of this intermediate is enhanced by the electron-withdrawing nitro group, which delocalizes the negative charge.

Generally, the chlorine atom at the 4-position is more labile than the fluorine atom at the 7-position in SₙAr reactions with amine nucleophiles. This allows for selective substitution at the C4 position. However, under certain conditions, substitution of the fluorine at C7 can also be achieved, particularly with soft nucleophiles like thiols.

Data Presentation

The following tables summarize quantitative data for representative nucleophilic aromatic substitution reactions of this compound and its derivatives.

Table 1: Nucleophilic Aromatic Substitution at the C4-Position with Amines

| Nucleophile | Solvent | Temperature (°C) | Time (h) | Yield (%) | Reference |

| 4-Chloro-3-(trifluoromethyl)aniline | Acetonitrile | Reflux | 3 | 85.3 | [1] |

| 3-Chloro-4-fluoroaniline | THF/tert-butanol | 10-15 | 24 | High (in one-pot) | [2] |

Table 2: Nucleophilic Aromatic Substitution at the C7-Position with Thiols

| Starting Material | Nucleophile | Base | Solvent | Temperature (°C) | Yield (%) | Reference |

| N-(3-chloro-4-fluorophenyl)-7-fluoro-6-nitroquinazolin-4-amine | (4-methoxyphenyl)methanethiol | NaOH | Ethanol/H₂O | Room Temp. | 99 | [3] |

Experimental Protocols

Protocol 1: Synthesis of N-(4-chloro-3-(trifluoromethyl)phenyl)-7-fluoro-6-nitroquinazolin-4-amine[1]

This protocol details the reaction of this compound with a substituted aniline.

Materials:

-

This compound

-

4-Chloro-3-(trifluoromethyl)aniline

-

Acetonitrile

-

Round-bottom flask

-

Reflux condenser

-

Stirring apparatus

-

Heating mantle

-

Filtration apparatus

Procedure:

-

To a solution of this compound (1.0 eq) in acetonitrile, add 4-chloro-3-(trifluoromethyl)aniline (1.0 eq).

-

Heat the reaction mixture to reflux and maintain for 3 hours.

-

Monitor the reaction progress by Thin Layer Chromatography (TLC).

-

Upon completion, cool the reaction mixture to room temperature.

-

Collect the precipitated solid by filtration.

-

Wash the solid with acetonitrile to afford the pure product.

-

Dry the product under vacuum.

Expected Outcome: The desired product, N-(4-chloro-3-(trifluoromethyl)phenyl)-7-fluoro-6-nitroquinazolin-4-amine, is obtained as a solid with a yield of approximately 85.3%.[1]

Protocol 2: Synthesis of this compound[4]

This protocol describes the synthesis of the starting material from 7-fluoro-6-nitroquinazolin-4(3H)-one.

Materials:

-

7-Fluoro-6-nitroquinazolin-4(3H)-one

-

Thionyl chloride (SOCl₂)

-

N,N-Dimethylformamide (DMF)

-

Toluene

-

Round-bottom flask

-

Reflux condenser

-

Stirring apparatus

-

Heating mantle

-

Rotary evaporator

Procedure:

-

Suspend 7-fluoro-6-nitroquinazolin-4(3H)-one (1.0 eq) in thionyl chloride.

-

Add a catalytic amount of DMF.

-

Heat the mixture to reflux until the reaction is complete (monitor by TLC).

-

Remove the excess thionyl chloride under reduced pressure.

-

Add toluene and co-evaporate to remove residual thionyl chloride (repeat this step).

-

The resulting crude this compound can be used in the next step without further purification or can be purified by recrystallization.

Application in Kinase Inhibitor Synthesis and Relevant Signaling Pathways

Derivatives of this compound are potent inhibitors of several protein kinases, including Epidermal Growth Factor Receptor (EGFR) and Vascular Endothelial Growth Factor Receptor (VEGFR). These kinases are crucial components of signaling pathways that regulate cell proliferation, survival, and angiogenesis, and their dysregulation is a hallmark of many cancers.

Epidermal Growth Factor Receptor (EGFR) Signaling Pathway

EGFR is a receptor tyrosine kinase that, upon binding to its ligands (e.g., EGF), dimerizes and autophosphorylates, initiating a cascade of downstream signaling events. The two major pathways activated by EGFR are the RAS-RAF-MEK-ERK (MAPK) pathway and the PI3K-AKT-mTOR pathway. These pathways ultimately lead to transcriptional activation of genes involved in cell proliferation, survival, and differentiation. Quinazoline-based inhibitors competitively bind to the ATP-binding pocket of the EGFR kinase domain, preventing its activation and downstream signaling.

Vascular Endothelial Growth Factor Receptor (VEGFR) Signaling Pathway

VEGFRs are receptor tyrosine kinases that play a central role in angiogenesis, the formation of new blood vessels. Upon binding of VEGF, VEGFRs dimerize and become activated through transphosphorylation. This leads to the activation of several downstream signaling pathways, including the PLCγ-PKC-MAPK and the PI3K-Akt pathways, which promote endothelial cell proliferation, migration, and survival, as well as increased vascular permeability. Dual inhibitors targeting both EGFR and VEGFR are of significant interest in cancer therapy.

References

Application Notes: N-Arylation of 4-Chloroquinazolines for Drug Discovery

The quinazoline scaffold is recognized as a privileged structure in medicinal chemistry due to its presence in numerous bioactive compounds, including approved drugs.[1] Among its derivatives, 4-anilinoquinazolines have been extensively investigated as potent antitumor agents.[1][2] Their primary mechanism of action involves the inhibition of receptor tyrosine kinases (RTKs), such as the Epidermal Growth Factor Receptor (EGFR), which are often overexpressed in malignant tumors.[1] Compounds like Gefitinib and Erlotinib are FDA-approved EGFR inhibitors based on the 4-anilinoquinazoline framework, highlighting the therapeutic importance of this chemical class.

The N-arylation of 4-chloroquinazolines is the most common and direct method for synthesizing these valuable 4-anilinoquinazoline derivatives.[1] This reaction involves the nucleophilic substitution of the chlorine atom at the 4-position of the quinazoline ring with an aniline. While classical methods often require long reaction times and high temperatures, modern techniques, particularly microwave-assisted synthesis, have enabled rapid and efficient production of these compounds with high yields and compatibility with a wide range of functional groups.[1][2][3]

Mechanism of Action: EGFR Signaling Pathway Inhibition

The EGFR signaling pathway plays a critical role in regulating cell proliferation, survival, and differentiation. In many cancers, this pathway is aberrantly activated. 4-Anilinoquinazoline derivatives act as ATP-competitive inhibitors, binding to the kinase domain of EGFR. This binding event prevents ATP from accessing the active site, thereby inhibiting receptor autophosphorylation and blocking the downstream signaling cascade that promotes tumor growth.

Caption: EGFR signaling pathway and the inhibitory action of 4-anilinoquinazolines.

Experimental Protocols

The synthesis of N-aryl-4-aminoquinazolines is typically achieved through the reaction of a 4-chloroquinazoline with a corresponding aniline. Microwave-assisted protocols are highly efficient compared to conventional heating methods.

Caption: General workflow for the microwave-assisted synthesis of N-aryl-4-aminoquinazolines.

Protocol 1: Microwave-Assisted Synthesis in 2-Propanol[3]

This protocol describes a simple, solvent-based microwave-assisted method for the N-arylation of 4-chloroquinazoline.

Materials:

-

4-Chloroquinazoline

-

Aryl heterocyclic amine (or substituted aniline)

-

2-Propanol

-

Microwave reactor

-

Standard laboratory glassware

-

Silica gel for column chromatography

-

Solvents for chromatography (e.g., petroleum ether, ethyl acetate)

Procedure:

-

In a suitable microwave reaction vessel, combine 4-chloroquinazoline (3.0 mmol, 1.0 equiv.) and the desired aryl amine (3.0 mmol, 1.0 equiv.).

-

Add 2-propanol (30 mL) to the mixture.

-

Stir the mixture for approximately 3 minutes at room temperature.

-

Seal the vessel and place it in the microwave reactor.

-

Irradiate the mixture at a constant power of 60W for 20 minutes.[3] The reaction progress can be monitored by Thin-Layer Chromatography (TLC).

-

After completion, allow the reaction mixture to cool to room temperature.

-

Remove the solvent (2-propanol) under reduced pressure using a rotary evaporator.

-

Wash the resulting residue with water and filter to collect the crude product.

-

Purify the crude product by silica gel column chromatography (e.g., using a petroleum ether-ethyl acetate gradient) to yield the pure N-aryl-4-aminoquinazoline.

Protocol 2: Microwave-Assisted Synthesis in THF/H₂O[1][2][4]

This protocol utilizes a biphasic solvent system and is effective for a wide range of substituted anilines, including those with steric hindrance.[1][2]

Materials:

-

Substituted 4-chloroquinazoline (e.g., 6-bromo-4-chloro-2-phenylquinazoline)

-

Substituted aniline (e.g., N-methylaniline)

-

Tetrahydrofuran (THF)

-

Deionized Water

-

Microwave reactor

-

Standard laboratory glassware

-

Silica gel for column chromatography

-

Solvents for chromatography (e.g., hexanes, ethyl acetate)

Procedure:

-

In a microwave vial, add the 4-chloroquinazoline derivative (1.0 equiv.).

-

Add the substituted aniline (1.05 equiv.).

-

Add a 1:1 mixture of THF/H₂O (e.g., 6 mL for a ~0.25 mmol scale reaction).[4]

-

Seal the vial and place it in the microwave reactor.

-

Set the reaction temperature (e.g., 100-120 °C) and time (typically 10-40 minutes, depending on the substrate).[1][2][4]

-

After the reaction is complete, cool the vial to room temperature.

-

Extract the product with an organic solvent (e.g., ethyl acetate).

-

Wash the organic layer with brine, dry it over anhydrous sodium sulfate, and concentrate it under reduced pressure.

-

Purify the residue by flash column chromatography (e.g., using a hexanes/ethyl acetate gradient) to obtain the pure 4-anilinoquinazoline product.[4]

Data Summary

The efficiency of N-arylation is highly dependent on the chosen methodology and the electronic properties of the aniline coupling partner.

Table 1: Comparison of Classical vs. Microwave-Assisted Synthesis[3]

This table compares the reaction time and yield for the synthesis of N-arylheterocyclic substituted-4-aminoquinazolines using classical heating versus microwave irradiation.

| Method | Solvent | Reaction Time | Yield (%) |

| Classical (Reflux at 80°C) | 2-Propanol | 12 hours | 50-75 |

| Microwave (60W) | 2-Propanol | 20 minutes | 85-97 |

Data synthesized from information presented in the cited source.[3]

Table 2: Substrate Scope for Microwave-Assisted N-Arylation in THF/H₂O[1]

This table summarizes the results for the reaction of 6-bromo-4-chloro-2-phenylquinazoline with various substituted N-methylanilines under microwave conditions.

| Aniline Substituent | Reaction Time (min) | Yield (%) |

| 4-Methoxy | 10 | 90 |

| 3-Methoxy | 10 | 80 |

| 2-Methoxy | 20 | 87 |

| 3-Bromo | 10 | 81 |

| 3-Fluoro | 10 | 85 |

| 4-Fluoro | 10 | 96 |

| 3-Methyl | 10 | 88 |

| 2-Methyl | 60 (at 120°C) | No Product |

Yields correspond to isolated products as reported in the cited source.[1] The data demonstrates high efficiency for meta- and para-substituted anilines, while ortho-substitution can significantly hinder the reaction due to steric effects.[1][2]

References

- 1. Efficient N-arylation of 4-chloroquinazolines en route to novel 4-anilinoquinazolines as potential anticancer agents - PMC [pmc.ncbi.nlm.nih.gov]

- 2. BJOC - Efficient N-arylation of 4-chloroquinazolines en route to novel 4-anilinoquinazolines as potential anticancer agents [beilstein-journals.org]

- 3. Microwave Assisted Synthesis of N-Arylheterocyclic Substituted-4-aminoquinazoline Derivatives - PMC [pmc.ncbi.nlm.nih.gov]

- 4. researchgate.net [researchgate.net]

Application Notes and Protocols for 4-Chloro-7-fluoro-6-nitroquinazoline in Anticancer Drug Development

For Researchers, Scientists, and Drug Development Professionals

Introduction

4-Chloro-7-fluoro-6-nitroquinazoline is a key chemical intermediate in the synthesis of various quinazoline-based anticancer agents. The quinazoline scaffold is a privileged structure in medicinal chemistry, with several derivatives approved as targeted cancer therapies. These compounds often function as inhibitors of protein kinases, particularly the Epidermal Growth Factor Receptor (EGFR), a crucial regulator of cell proliferation and survival that is frequently dysregulated in cancer. This document provides an overview of the application of this compound in the development of anticancer drugs, including synthetic protocols, and methodologies for evaluating the biological activity of its derivatives. While specific anticancer activity data for this compound itself is limited in publicly available literature, this document will focus on the protocols used to evaluate its derivatives, which are of significant interest in oncology research.

Synthesis of this compound